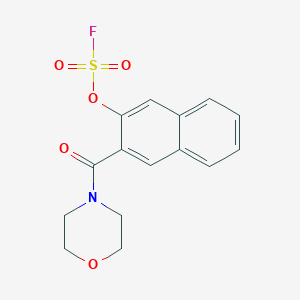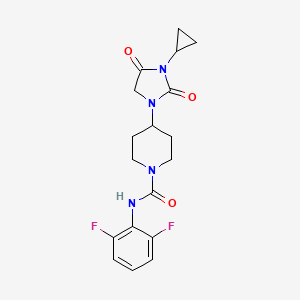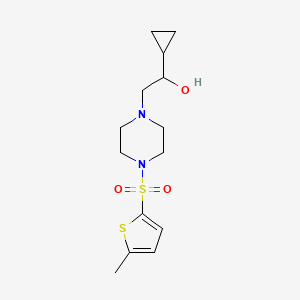
N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its possible synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of complex molecules like N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves multiple steps, including the formation of amide bonds and the introduction of various functional groups. For instance, the synthesis of 3-ethoxyquinoxalin-2-carboxamides involves coupling carboxylic acid with amines using EDC·HCl and HOBt as coupling agents . Similarly, the synthesis of N-methylpiperazine derivatives includes reactions with 4-chlorobenzoyl chloride and subsequent modifications to introduce different substituents . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely feature several key functional groups, including the piperazine ring, which is a common motif in pharmaceuticals due to its ability to interact with biological targets. The presence of a tetrahydroquinazoline core could imply a rigid structure that may interact with specific receptors or enzymes. The phenethyl group might contribute to the compound's lipophilicity and its ability to cross biological membranes .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The amide bonds present in the structure are typically stable under physiological conditions, but could undergo hydrolysis under more extreme conditions. The piperazine ring could engage in nucleophilic substitution reactions, especially if activated by adjacent electron-withdrawing groups . The presence of a 2,4-dioxo moiety in the tetrahydroquinazoline ring could be reactive towards nucleophiles or could participate in redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a piperazine moiety suggests that the compound would have a significant degree of lipophilicity, which could affect its solubility and distribution in biological systems. The compound's melting point, boiling point, and solubility would be influenced by the presence of both polar (amide, ethyl groups) and nonpolar (phenethyl, quinazoline rings) regions within the molecule. The compound's stability and reactivity would be influenced by the electronic effects of the substituents attached to the core structure .
科学的研究の応用
Synthesis and Antibacterial Activities
Compounds structurally related to N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antibacterial activities. For example, the synthesis and pharmacological properties of enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, have been studied. Although no significant difference in in vitro antibacterial activities was observed between the enantiomers, they both exhibited similar pharmacological profiles (Chu et al., 1991).
Discovery of New Antidepressants
Research has also focused on the discovery of new antidepressants from structurally novel serotonin receptor antagonists. A study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, aimed at fulfilling the pharmacophoric requirements of 5-HT3 receptor antagonists, identified compounds with significant anti-depressant-like activity (Mahesh et al., 2011).
Antimicrobial Studies
Another area of application involves the synthesis and study of fluoroquinolone-based 4-thiazolidinones for their antimicrobial properties. A study synthesized compounds from a lead molecule, demonstrating their established structures through spectral data and screening for antifungal and antibacterial activities (Patel & Patel, 2010).
Enrofloxacin Detection in Foods
Research has been conducted on the development of specific immunoassays for detecting enrofloxacin in foods of animal origin. This work employed the carbodiimide active ester method for synthesizing the antigen and producing anti-enrofloxacin monoclonal antibody, showing potential application for screening methods to control the illegal content of enrofloxacin in food products (Tochi et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-2-29-15-17-30(18-16-29)13-6-12-27-24(32)21-9-10-22-23(19-21)28-26(34)31(25(22)33)14-11-20-7-4-3-5-8-20/h3-5,7-10,19H,2,6,11-18H2,1H3,(H,27,32)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPJYMUWBFSOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)


![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)


![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

